Aqueous Solubility Superiority: Amlodipine Mesylate Monohydrate Versus Amlodipine Besylate
The aqueous solubility of amlodipine mesylate monohydrate exceeds that of amlodipine besylate by a factor greater than tenfold under comparable conditions [1]. This quantitative difference is documented in patent literature as a defining characteristic of the mesylate monohydrate salt among marketed amlodipine salts.
| Evidence Dimension | Aqueous solubility (relative fold difference) |
|---|---|
| Target Compound Data | Solubility exceeds besylate by factor of >10× |
| Comparator Or Baseline | Amlodipine besylate |
| Quantified Difference | >10-fold higher aqueous solubility |
| Conditions | Aqueous media; referenced in patent disclosure without full experimental parameters |
Why This Matters
Higher aqueous solubility may reduce inter-individual pharmacokinetic variability and potentially improve oral absorption consistency, informing formulation strategy and salt selection for drug product development.
- [1] U.S. Patent Application Publication No. 2023/0023131 A1. (2023). Amlodipine mesylate monohydrate, preparation method therefor and use thereof. Paragraph [0004]. View Source
